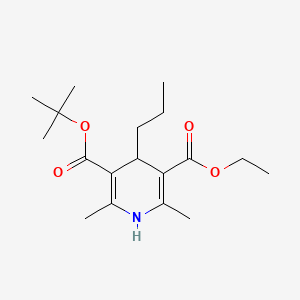

tert-Butyl ethyl 1,4-dihydro-2,6-dimethyl-4-propylpyridine-3,5-dicarboxylate

CAS No.: 94266-05-4

Cat. No.: VC18453569

Molecular Formula: C18H29NO4

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94266-05-4 |

|---|---|

| Molecular Formula | C18H29NO4 |

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | 5-O-tert-butyl 3-O-ethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Standard InChI | InChI=1S/C18H29NO4/c1-8-10-13-14(16(20)22-9-2)11(3)19-12(4)15(13)17(21)23-18(5,6)7/h13,19H,8-10H2,1-7H3 |

| Standard InChI Key | FYIUEUSBPGCPDI-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1C(=C(NC(=C1C(=O)OC(C)(C)C)C)C)C(=O)OCC |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a 1,4-dihydropyridine core substituted with methyl groups at positions 2 and 6, a propyl group at position 4, and tert-butyl and ethyl ester moieties at positions 3 and 5, respectively. The IUPAC name, 5-O-tert-butyl 3-O-ethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate, reflects this arrangement . Key identifiers include:

Physicochemical Characteristics

Physical properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Density | 1.022 g/cm³ | |

| Boiling Point | 407.9°C at 760 mmHg | |

| Melting Point | Not reported | - |

| Refractive Index | 1.476 | |

| Vapor Pressure | 7.28 × 10⁻⁷ mmHg at 25°C |

The compound’s ester groups enhance solubility in organic solvents like ethanol and dichloromethane, while its dihydropyridine ring contributes to redox activity .

Synthesis Methodologies

Traditional Hantzsch Reaction

The Hantzsch dihydropyridine synthesis remains the primary route, involving a multicomponent reaction of aldehydes, β-ketoesters, and ammonia derivatives. For this compound, tert-butyl acetoacetate and ethyl acetoacetate serve as β-ketoester precursors, reacting with propionaldehyde and ammonium acetate under reflux conditions . A representative reaction pathway is:

-

Condensation: Propionaldehyde reacts with ammonium acetate to form an enamine intermediate.

-

Michael Addition: Enamine attacks the β-ketoester, forming a dihydropyridine precursor.

-

Cyclization: Intramolecular esterification yields the final product .

Catalytic Innovations

Recent studies highlight nanocatalysts like Fe₃O₄@Phen@Cu, which improve reaction efficiency under aqueous conditions (60°C, 2 hours) with yields exceeding 90% . Laccase-catalyzed oxidations and microwave-assisted methods further reduce reaction times and byproducts .

Applications in Research and Industry

Organic Synthesis Intermediate

The compound stabilizes reactive intermediates in cross-coupling reactions and serves as a precursor for pyridine derivatives via oxidation . Its tert-butyl group enhances steric protection, enabling selective functionalization .

Material Science

The dihydropyridine core’s electron-rich structure makes it a candidate for conductive polymers and photovoltaic materials, though specific studies on this compound are pending .

Recent Research Advancements

Green Synthesis Techniques

A 2023 study demonstrated Fe₃O₄@Phen@Cu’s efficacy in water-based Hantzsch reactions, achieving 92% yield with minimal catalyst loading (25 mg) . This aligns with trends toward solvent-free and energy-efficient protocols .

Structural Modifications

Introducing electron-withdrawing groups at the para position (e.g., –NO₂, –CF₃) has been explored to enhance bioactivity, though this compound’s propyl substituent favors lipophilicity .

Future Directions

Drug Development

Ongoing research targets 1,4-dihydropyridines as HIV protease inhibitors and neuroprotective agents. This compound’s ester flexibility positions it as a versatile scaffold for analog synthesis .

Sustainable Manufacturing

Future efforts may integrate biocatalysts (e.g., immobilized lipases) and flow chemistry to reduce waste and improve scalability .

Nanotechnology Integration

Functionalizing nanoparticles with dihydropyridine moieties could yield novel drug delivery systems or sensors, leveraging their redox activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume